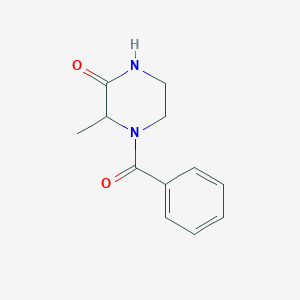

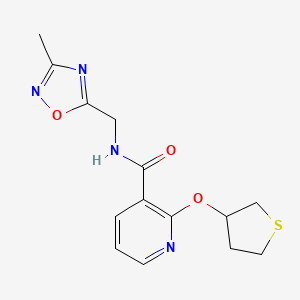

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and antifungal agents. However, this compound has been found to have unique properties that make it a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Selective Inhibition Applications

The chemical compound N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide is part of a broader class of compounds investigated for their potential in selective inhibition of enzymes. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) without affecting cyclooxygenase-1 (COX-1), indicating potential applications in the development of anti-inflammatory and pain management drugs. The introduction of a fluorine atom has been shown to notably increase selectivity for COX-2 over COX-1, leading to the identification of potent, selective, and orally active COX-2 inhibitors, such as JTE-522, currently in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Electrophilic Fluorination and Enantioselective Synthesis

Research has also been conducted on analogs of this compound, exploring their use as electrophilic fluorinating reagents. Such research has led to the development of sterically demanding electrophilic fluorinating reagents that improve the enantioselectivity of products, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), which enhances enantioselectivity in the fluorination of silylenol ether compared to other fluorinating agents (Yasui et al., 2011).

Catalytic Applications in Organic Synthesis

N-Fluorobenzenesulfonimide has been utilized as a catalyst for the synthesis of isoquinuclidines through a three-component reaction, showcasing the compound's versatility in facilitating organic synthesis processes. This method has been effective in achieving high yields and favorable endo/exo stereoselectivity ratios (Wu et al., 2013).

Anticancer Property Exploration

In the search for novel anticancer agents, derivatives of this compound have been synthesized and investigated for their anticancer properties. For example, a specific compound has shown promising results in anticancer activity, highlighting the potential of these derivatives in cancer treatment research (Zhang et al., 2010).

Quantum Chemical and Molecular Dynamics Studies

The compound and its derivatives have also been subject to quantum chemical and molecular dynamics simulation studies for predicting inhibition efficiencies in applications such as corrosion inhibition. This research provides insights into the molecular basis of the compound's effectiveness and potential for industrial applications (Kaya et al., 2016).

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, we can hypothesize that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

Its molecular weight (27338 Da ) is within the range generally favorable for oral bioavailability. Its structure suggests potential for reasonable solubility and permeability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its targets and mode of action .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information about its targets and mode of action, it’s difficult to predict how these factors might impact the compound’s activity .

Eigenschaften

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3S/c1-20-15-11-13(7-8-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h5,7-8,11,17H,2-4,6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGLZQCPZOYKGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2867623.png)

![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2867627.png)

![2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2867630.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2867635.png)

![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867639.png)

![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2867641.png)